molecular formula C12H8O4 B154413 2-Acetoxy-1,4-naphthoquinone CAS No. 1785-65-5

2-Acetoxy-1,4-naphthoquinone

Cat. No.: B154413
CAS No.: 1785-65-5
M. Wt: 216.19 g/mol
InChI Key: QHISPATYFAPAKC-UHFFFAOYSA-N
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Description

2-Acetoxy-1,4-naphthoquinone is an organic compound derived from naphthoquinone. It is characterized by the presence of an acetoxy group at the second position of the naphthoquinone structure. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-1,4-naphthoquinone typically involves the acetylation of 2-hydroxy-1,4-naphthoquinone. The reaction is carried out by adding acetic anhydride to 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as pyridine. The reaction mixture is then heated to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroquinone and quinone derivatives, which have significant biological and chemical properties .

Scientific Research Applications

2-Acetoxy-1,4-naphthoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-1,4-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and bacteria. The compound targets cellular components such as DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-1,4-naphthoquinone is unique due to its acetoxy group, which enhances its reactivity and biological activity compared to other naphthoquinones. This structural modification allows it to participate in a broader range of chemical reactions and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

(1,4-dioxonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISPATYFAPAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170492
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-65-5
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxy-1,4-naphthoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

595 g (5.89 moles) of triethylamine are added dropwise in 30 minutes to a suspension of 500 g (2.87 moles) of 2-hydroxy-1,4-naphthoquinone (lawsone) in 2200 ml of ethyl acetate, cooled to +5° C., maintaining the temperature below +10° C. At the end of the dripping a dark red solution is obtained. The solution is kept at +5-10° C. for 30 minutes. 550 g (5.39 moles) of acetic anhydride are added dropwise in 30 minutes, maintaining the temperature between +5 and +10° C. At the end of the dripping, the mixture is left under agitation at +5° C. for 4 hours. The solid is filtered and washed with a mixture of 250 ml of ethyl acetate and 250 ml of hexane pre-cooled to +5° C. The damp product is dried at +40° C. at reduced pressure for 6 hours providing 496 g (yield 80%) of 2-acetoxy-1,4-naphthoquinone (acetyl-lawsone) as a yellow solid with melting point −131°-134° C.
Quantity
595 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-acetoxy-1,4-naphthoquinone interact with biological systems, specifically regarding genotoxicity?

A1: Research indicates that this compound exhibits genotoxic effects, particularly in zebrafish liver cells. [] A study evaluating various naphthoquinones, including this compound, demonstrated its ability to induce damage in liver chromosomes, as evidenced by the micronucleus test. [] While it exhibited genotoxic effects, it was noted to be less potent compared to other tested naphthoquinones like menadione. []

Q2: Can you describe a chemical synthesis utilizing this compound as a starting material?

A2: this compound serves as a key starting material in the synthesis of furonaphthoquinones. [] Reacting it with N-(1-propenyl)morpholine under an inert nitrogen atmosphere leads to the formation of an aminodihydronaphthofuran intermediate. [] This intermediate can be further transformed into 3-methylnaphtho[1,2-b]-2,3-dihydrofuran-4,5-quinone through a series of reactions involving ferric chloride, sodium borohydride, and sulfuric acid. []

Q3: Are there any known applications of this compound in organic synthesis beyond furonaphthoquinone synthesis?

A3: Yes, this compound is utilized in synthesizing benzindole derivatives. [] Reacting it with various enamines yields 5-acetoxy-4-hydroxy-benzo[g]indole derivatives. [] Interestingly, this reaction involves acyl migration, which has been shown to proceed partially through an intermolecular pathway involving the carboxylic acid used as a solvent. []

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